molecular formula C6H10O3 B158309 Methacryloxyacetic acid CAS No. 10041-27-7

Methacryloxyacetic acid

Cat. No.: B158309
CAS No.: 10041-27-7
M. Wt: 130.14 g/mol
InChI Key: KWBYXBYRUHMDAR-UHFFFAOYSA-N
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Description

Methacryloxyacetic acid is a compound with the molecular formula C6H10O3 . It is also known by other synonyms such as 2-(2-methylprop-2-enoxy)acetic Acid and (2-METHYL-ALLYLOXY)-ACETIC ACID .


Molecular Structure Analysis

The molecular weight of this compound is 130.14 g/mol . Its molecular structure can be represented by the canonical SMILES notation: CC(=C)COCC(=O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 130.14 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 4 . Its exact mass is 130.062994177 g/mol .

Scientific Research Applications

Environmental Monitoring and Analysis

Methacryloxyacetic acid has been utilized in environmental monitoring, particularly in the detection of herbicides. A study by Nomura et al. (1998) demonstrated the use of methacrylic acid in creating a synthetic polymer for selective recognition of 2,4-dichlorophenoxyacetic acid, a common herbicide. This polymer has potential applications in sensors for environmental contamination.

Dental and Medical Applications

In dentistry, methacrylic acid has been incorporated into composite materials with hydroxyapatite, showing promise for dental applications. A study by Cucuruz et al. (2016) examined the use of poly(methacrylic acid) composites in dentistry, highlighting the beneficial properties due to strong interactions between the polymer and calcium ions.

Additionally, Saboktakin et al. (2011) explored the development of nanoparticles using thiolated chitosan-poly(methacrylic acid) for the localized delivery of metronidazole benzoate in the treatment of periodontal diseases, indicating its potential in targeted drug delivery systems.

Biomaterials and Tissue Engineering

This compound has been researched for its role in the development of biomaterials. Lisovsky et al. (2015) discussed methacrylic acid-based biomaterials in the context of wound healing, particularly for diabetic patients. These materials enhance healing without the need for cells or growth factors and show potential in vascular regeneration and tissue engineering applications.

Analytical Chemistry and Material Science

In analytical chemistry, Bereznowski et al. (1994) developed a liquid chromatographic procedure using methacrylic acid for determining methacrylate in blood serum. This method has relevance in studies related to the toxicity and metabolism of methacrylic compounds.

Mechanism of Action

Target of Action

Methacryloxyacetic acid, like other methacrylates, is primarily used as a building block for polymers and plastics . The primary targets of this compound are therefore the molecules it interacts with to form these polymers and plastics.

Mode of Action

The mode of action of this compound is largely dependent on its role in the formation of polymers and plastics. As a methacrylate, it can undergo polymerization, a process where small molecules (monomers) chemically combine to form a large, chain-like molecule (polymer). This process is typically initiated by heat, light, or a chemical catalyst. The resulting polymers are used in a variety of applications, including electronics, medical devices, and surface coatings .

Biochemical Pathways

The downstream effects of these reactions include the formation of durable materials used in a variety of industries .

Pharmacokinetics

Methacrylates are generally considered to have low toxicity and consumers are unlikely to come into direct contact with them in their raw form .

Result of Action

The primary result of this compound’s action is the formation of polymers and plastics. These materials are characterized by their durability and are used in a wide range of applications, from electronics to medical devices .

Action Environment

The action of this compound, like other methacrylates, can be influenced by environmental factors such as temperature, light, and the presence of a catalyst, which can initiate the polymerization process. The stability and efficacy of the resulting polymers can also be affected by environmental conditions, including temperature, humidity, and exposure to light .

Properties

IUPAC Name

2-(2-methylprop-2-enoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-5(2)3-9-4-6(7)8/h1,3-4H2,2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBYXBYRUHMDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143260
Record name Methacryloxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10041-27-7
Record name Methacryloxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methacryloxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHACRYLOXYACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W9857785A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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